1-Butylpiperidine
Description
1-Butylpiperidine (CAS: 4945-48-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol . Structurally, it consists of a six-membered piperidine ring substituted with a butyl group at the nitrogen atom. This compound is notable for its occurrence in plant alkaloids and its role as a precursor in pharmaceutical synthesis. For example, it is a structural component of levobupivacaine, a local anesthetic derived from piperidine . Its physicochemical properties, such as a dissociation constant (pKa) of 10.47 at 23°C, classify it as a moderately strong organic base .
Properties
CAS No. |
4945-48-6 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
1-butylpiperidine |
InChI |
InChI=1S/C9H19N/c1-2-3-7-10-8-5-4-6-9-10/h2-9H2,1H3 |
InChI Key |
AXWLKJWVMMAXBD-UHFFFAOYSA-N |
SMILES |
CCCCN1CCCCC1 |
Canonical SMILES |
CCCCN1CCCCC1 |
boiling_point |
176.0 °C |
Other CAS No. |
4945-48-6 85187-51-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
1-Butylpiperidine is distinguished from other piperidine derivatives by its alkyl chain length and substituent arrangement. Key comparisons include:
Structural Insights :
- The ester derivative of this compound found in naturally grown L. cruciata exhibits enhanced structural complexity, including acetyl, ethyl, and indolyl groups. This modification likely influences its bioactivity, such as antimicrobial or cytotoxic effects, compared to the simpler this compound .
- The higher pKa of 2,2,6,6-tetramethylpiperidine (11.07) versus this compound (10.47) reflects steric hindrance around the nitrogen atom, which reduces solvent accessibility and stabilizes the protonated form .
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